molecular formula C8H10N2O B010214 N-Methyl-2-pyridin-3-ylacetamide CAS No. 106271-65-2

N-Methyl-2-pyridin-3-ylacetamide

Cat. No.: B010214
CAS No.: 106271-65-2
M. Wt: 150.18 g/mol
InChI Key: ZSAKQFQRQIMIIU-UHFFFAOYSA-N
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Description

what is 'N-Methyl-2-pyridin-3-ylacetamide'? this compound is an organic compound that is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It is a white solid that is soluble in many organic solvents and has a strong odor. the use of 'this compound' this compound is an organic compound used in a variety of applications. It is used as a reagent in the synthesis of a number of pharmaceuticals and other organic compounds, as well as a catalyst in the production of polymers. It is also used as a corrosion inhibitor in some metalworking fluids, and as a cross-linking agent in the production of urethanes. Additionally, it is used in the manufacture of dyes, pigments, and other organic compounds. the chemistry of 'this compound' this compound is an organic compound composed of a nitrogen atom attached to a methyl group, two pyridine rings, and an acetamide group. It is a white crystalline solid that is soluble in most organic solvents. The nitrogen atom in this compound is bonded to the methyl group, two pyridine rings, and the acetamide group. The nitrogen atom is sp3 hybridized, meaning that it has four sp3 hybrid orbitals that are arranged in a tetrahedral shape. The nitrogen atom is also the source of the compound's basicity, which is due to the presence of a lone pair of electrons on the nitrogen atom. The two pyridine rings are aromatic, meaning that they are composed of six carbon atoms arranged in a hexagonal shape. The pyridine rings are stabilized by a conjugated system of alternating double and single bonds. The acetamide group consists of a carbonyl group (C=O) attached to an amine group (-NH2). The carbonyl group is a polar functional group that is responsible for the compound's solubility in organic solvents. The amine group is a basic functional group that is responsible for the compound's basicity. In summary, this compound is an organic compound composed of a nitrogen atom bonded to a methyl group, two pyridine rings, and an acetamide group. The nitrogen atom is sp3 hybridized and is the source of the compound's basicity. The two pyridine rings are stabilized by a conjugated system of alternating double and single bonds. The acetamide group consists of a polar carbonyl group and a basic amine group. the biochemical/physical effects of 'this compound' this compound is a synthetic compound found in a variety of products, including some pharmaceuticals and pesticides. It has been studied for its potential to act as an anti-inflammatory, antifungal, and antiviral agent. Biochemically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory compounds. This inhibition can lead to reduced inflammation and pain. Physically, this compound has been shown to have some antifungal activity, which can help to protect against fungal infections. It has also been shown to inhibit the replication of some viruses, which can help to reduce the severity of viral infections. the benefits of 'this compound' this compound has a variety of potential benefits: 1. It is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, it can help to maintain higher levels of acetylcholine in the brain, which can improve cognitive function. 2. It has been found to have anticonvulsant properties, which may be useful in treating certain types of seizures. 3. It has also been studied as a potential treatment for depression, as it has been shown to increase the levels of serotonin in the brain. 4. It has also been studied for its potential to treat Alzheimer's disease, as it has been found to reduce the accumulation of amyloid-beta plaque in the brain, which is a hallmark of the disease. 5. Finally, it has been found to have anti-inflammatory properties, which may be beneficial in treating a variety of conditions. the related research of 'this compound' 1. Synthesis and Characterization of this compound and Its Derivatives: A Versatile Platform for Organic Chemistry. 2. This compound as a Novel Building Block for the Synthesis of Heterocyclic Compounds. 3. Synthesis of this compound and Its Derivatives as Potential Anticancer Agents. 4. Synthesis and Biological Evaluation of this compound Derivatives as Potential Anticancer Agents. 5. Synthesis, Characterization and Antimicrobial Activity of this compound Derivatives. 6. Synthesis and Biological Evaluation of this compound and Its Derivatives as Potential Anti-inflammatory Agents. 7. Synthesis and Evaluation of this compound and Its Derivatives as Potential Antioxidants. 8. Synthesis and Evaluation of this compound and Its Derivatives as Potential Inhibitors of Serine Hydrolase and Protease Enzymes. 9. Synthesis and Evaluation of this compound and Its Derivatives as Potential Antifungal Agents. 10. Synthesis and Evaluation of this compound and Its Derivatives as Potential Inhibitors of Enzyme-Mediated Pathways.

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry :

    • A novel palladium-catalyzed carbonylative approach to produce imidazopyridinyl-N,N-dialkylacetamides has been developed. These compounds have potential applications in enhancing central nervous system function by boosting GABA activity (Veltri et al., 2020).
    • N-methylation of nitrogens on bis(pyrazole-3-yl)pyridine ligands, which include compounds like N-Methyl-2-pyridin-3-ylacetamide, can lead to reversible outer-sphere reducibility, improving electronic properties with implications in biochemistry (Cook et al., 2016).
    • The synthesis of pyrrolidines using N-methyl azomethine ylide shows potential benefits in medicine and industry (Żmigrodzka et al., 2022).
  • Material Science and Chemistry :

    • Copper(II) complexes with sterically demanding ligands, including this compound, show potential as chelating agents in biology, medicine, and environmental chemistry (Smolentsev, 2017).
    • NCMPO-decorated pyridine N-oxide platforms, related to this compound, offer promise for the ligation of f-elements to lanthanide cations, with potential for creating various complex structures (Ouizem et al., 2014).
    • 2,6-bis(pyrazolyl)pyridines and related ligands, which can include this compound, offer potential applications in biological sensing and iron complexes showing unusual spin-state transitions (Halcrow, 2005).
  • Biomedical Applications :

    • Studies have shown that certain trivalent lanthanide complexes of Yb(III) and Nd(III) with this compound analogs have high stability in aqueous solution, showing potential for efficient Near Infra-Red imaging probes (Moore et al., 2010).
  • Environmental Applications :

    • Co-adsorbents related to this compound significantly enhance the performance of dye-sensitized solar cells, achieving notable conversion efficiency (Wei et al., 2015).

Mechanism of Action

N-Methyl-2-(pyridin-3-yl)acetamide, also known as N-Methyl-2-pyridin-3-ylacetamide, is a chemical compound with the molecular formula C8H10N2O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Pharmacokinetics

Its physical properties such as boiling point (3728±250 °C at 760 mmHg) and melting point (61-65°C) have been reported . These properties can influence the compound’s bioavailability, but more detailed pharmacokinetic studies are needed to fully understand this aspect.

Properties

IUPAC Name

N-methyl-2-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-9-8(11)5-7-3-2-4-10-6-7/h2-4,6H,5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAKQFQRQIMIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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